molecular formula C14H8F4O2 B5685246 2-benzyl-3,4,5,6-tetrafluorobenzoic acid

2-benzyl-3,4,5,6-tetrafluorobenzoic acid

Cat. No. B5685246
M. Wt: 284.20 g/mol
InChI Key: IQLYWNFLXJQSOX-UHFFFAOYSA-N
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Description

2-benzyl-3,4,5,6-tetrafluorobenzoic acid is a chemical compound that has gained significant attention in the scientific community. This compound has been extensively studied due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In

Mechanism of Action

The mechanism of action of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways in the body. This compound has shown promising results in the inhibition of cancer cell growth by targeting specific proteins involved in cell division and proliferation. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
Biochemical and Physiological Effects:
2-benzyl-3,4,5,6-tetrafluorobenzoic acid has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce tumor growth and increase survival rates in cancer models. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. Additionally, 2-benzyl-3,4,5,6-tetrafluorobenzoic acid has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-3,4,5,6-tetrafluorobenzoic acid in lab experiments include its high purity, excellent stability, and well-defined chemical properties. This compound is also readily available and can be synthesized in large quantities. However, the limitations of using 2-benzyl-3,4,5,6-tetrafluorobenzoic acid in lab experiments include its high cost and potential toxicity. It is important to handle this compound with care and follow appropriate safety protocols.

Future Directions

There are several future directions for the research on 2-benzyl-3,4,5,6-tetrafluorobenzoic acid. One potential direction is the development of new drugs for the treatment of cancer and diabetes. This compound has shown promising results in preclinical studies and could potentially be developed into a new class of drugs. Another potential direction is the synthesis of novel materials with unique properties using 2-benzyl-3,4,5,6-tetrafluorobenzoic acid as a building block. This could lead to the development of new materials with applications in electronics, optics, and other fields. Additionally, further research is needed to fully understand the mechanism of action of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid involves the reaction of 2,3,4,5,6-pentafluorobenzyl chloride with benzylmagnesium chloride. The reaction is carried out in the presence of a catalyst, such as copper iodide, and the product is obtained by acidification of the reaction mixture. This synthesis method has been optimized to produce high yields of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid with excellent purity.

Scientific Research Applications

2-benzyl-3,4,5,6-tetrafluorobenzoic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer and diabetes. It has also been used as a building block in the synthesis of novel materials with unique properties, such as liquid crystals and polymers. In organic chemistry, 2-benzyl-3,4,5,6-tetrafluorobenzoic acid has been used as a reagent in various reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions.

properties

IUPAC Name

2-benzyl-3,4,5,6-tetrafluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-10-8(6-7-4-2-1-3-5-7)9(14(19)20)11(16)13(18)12(10)17/h1-5H,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLYWNFLXJQSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5609980

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